molecular formula C6H10N2OS B1371126 2-isothiocyanato-N-(propan-2-yl)acetamide CAS No. 1154104-64-9

2-isothiocyanato-N-(propan-2-yl)acetamide

Cat. No.: B1371126
CAS No.: 1154104-64-9
M. Wt: 158.22 g/mol
InChI Key: LAKDTYAFBINHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isothiocyanato-N-(propan-2-yl)acetamide is an organic compound with the molecular formula C6H10N2OS It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-isothiocyanato-N-(propan-2-yl)acetamide typically involves the reaction of isopropylamine with chloroacetyl chloride to form N-(propan-2-yl)acetamide. This intermediate is then treated with thiophosgene (CSCl2) to introduce the isothiocyanate group, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reactions.

Types of Reactions:

    Substitution Reactions: The isothiocyanate group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, leading to the formation of thiourea derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols, forming corresponding adducts.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

    Solvents: Organic solvents like dichloromethane, acetonitrile, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates.

Major Products:

    Thiourea Derivatives: Formed through nucleophilic substitution reactions.

    Adducts: Resulting from addition reactions with compounds containing active hydrogen atoms.

Scientific Research Applications

2-Isothiocyanato-N-(propan-2-yl)acetamide has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of thiourea derivatives.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-isothiocyanato-N-(propan-2-yl)acetamide involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

    Phenyl isothiocyanate: Another isothiocyanate compound with a phenyl group instead of an acetamide moiety.

    Allyl isothiocyanate: Contains an allyl group and is known for its pungent odor and use in mustard oil.

    Methyl isothiocyanate: A simpler isothiocyanate compound with a methyl group.

Uniqueness: 2-Isothiocyanato-N-(propan-2-yl)acetamide is unique due to the presence of both an isothiocyanate group and an acetamide moiety, which provides distinct reactivity and potential applications compared to other isothiocyanate compounds. Its specific structure allows for targeted interactions in organic synthesis and medicinal chemistry, making it a valuable compound for research and development.

Properties

IUPAC Name

2-isothiocyanato-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-5(2)8-6(9)3-7-4-10/h5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKDTYAFBINHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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